克罗酰胺

描述

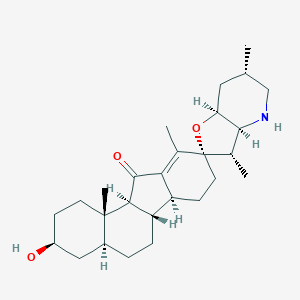

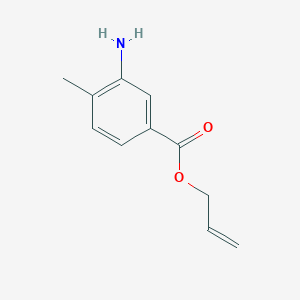

Crotetamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

科学研究应用

镇痛应用

克罗酰胺已被确定为一种镇痛化合物。 它用于开发止痛药,尤其是由于其在减轻不适方面的潜在功效,而没有与阿片类药物相关的常见副作用 .

呼吸兴奋剂

与其他药物联合使用时,克罗酰胺可作为呼吸兴奋剂。 这种应用在治疗导致呼吸抑制的疾病或术后护理以刺激呼吸方面尤其重要 .

药理学研究

克罗酰胺已在药理学文献中被提及,表明其在开发新药方面的潜在用途。 其对中枢神经系统的影响以及与其他药物的潜在相互作用是目前研究的领域.

运动医学

有少量证据表明克罗酰胺在运动医学中的应用。 其增强恢复和改善呼吸功能的潜力可能对运动员有益,尽管需要更多研究来确定其在该领域的功效和安全性.

营养分析

虽然与克罗酰胺没有直接关系,但类胡萝卜素化合物(其命名法相似)因其营养价值而被广泛研究。 例如,类胡萝卜素的拉曼光谱用于营养科学中的定性和定量分析 .

验光和血清学

拉曼光谱技术的进步使人们能够在生物环境中识别类胡萝卜素,这对验光和血清学意义重大。 分析β-胡萝卜素、叶黄素和玉米黄质等类胡萝卜素化合物对于眼部健康和血液分析至关重要 .

临床环境整合

类胡萝卜素化合物的结构和光学性质已被审查,以用于其潜在的临床环境整合。 这包括将其用作抗氧化剂和光保护剂,这可能类似于克罗酰胺的研究应用 .

抗氧化特性

类胡萝卜素,通常与克罗酰胺等化合物一起研究,以其抗氧化特性而闻名。 这些特性对于预防氧化应激相关疾病至关重要,克罗酰胺可能在该领域做出贡献 .

作用机制

Target of Action

Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .

Mode of Action

It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .

Biochemical Pathways

Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .

Result of Action

As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .

属性

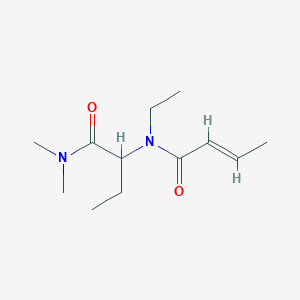

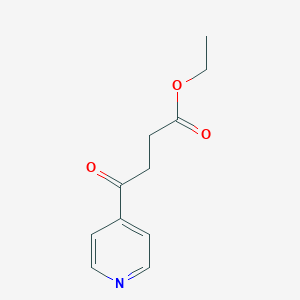

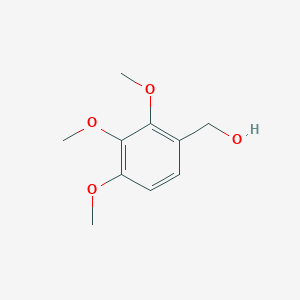

IUPAC Name |

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863702 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6168-76-9 | |

| Record name | Crotethamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?

A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.

Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?

A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.

Q3: What are the metabolic pathways of Crotethamide in humans?

A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)